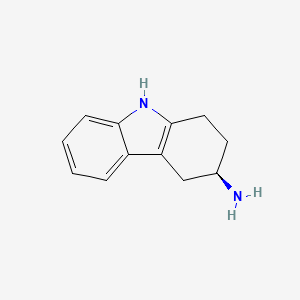

(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Vue d'ensemble

Description

®-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chiral amine derivative of carbazole, a tricyclic aromatic compound. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one using chiral catalysts or reagents to achieve the desired enantiomer. Another approach involves the reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-3-one with an appropriate amine source under hydrogenation conditions.

Industrial Production Methods

Industrial production of ®-2,3,4,9-tetrahydro-1H-carbazol-3-amine may involve large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantiomeric purity, often employing continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

®-2,3,4,9-tetrahydro-1H-carbazol-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitroso compound.

Reduction: The compound can be further reduced to form the fully saturated amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitroso derivatives.

Reduction: Formation of fully saturated amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antagonists for CRTH2 Receptor

One of the primary applications of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is as a potent antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a crucial role in mediating allergic and inflammatory responses. The compound has been shown to be effective in treating various conditions such as:

- Allergic Asthma

- Chronic Rhinitis

- Dermatitis

- Inflammatory Bowel Disease

- Rheumatoid Arthritis

Studies indicate that this compound can block the binding of prostaglandin D2 (PGD2) to CRTH2, thereby alleviating symptoms associated with these conditions .

1.2 Activation of CpxRA System

Recent findings have demonstrated that this compound can activate the CpxRA two-component signal transduction system in bacteria by inhibiting the phosphatase activity of CpxA. This activation is significant as it has been shown to reduce the virulence of several pathogens in infection models .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively. Various derivatives have been synthesized to enhance its pharmacological properties. The synthesis methods include:

- Cyclization Reactions : Utilizing reagents like succinoyl chloride and sodium hydride to create novel derivatives with improved efficacy.

- Functionalization of A-ring : Modifications on the A-ring have shown promising results in maintaining or enhancing biological activity while simplifying the structure .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationship (SAR) of this compound. Key findings include:

- The importance of the indole core for activity.

- The necessity of the (R) stereochemistry at the primary amine for optimal interaction with biological targets.

- Simplifications leading to inactive compounds highlight specific structural elements crucial for maintaining activity .

Mécanisme D'action

The mechanism of action of ®-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine: The enantiomer of the compound, with potentially different biological activities.

Carbazole: The parent compound, lacking the amine group and chiral center.

2,3,4,9-tetrahydro-1H-carbazol-3-one: The ketone precursor used in the synthesis of the amine derivative.

Uniqueness

®-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to its chiral nature and the presence of the amine group, which imparts specific chemical reactivity and biological activity. Its enantiomeric purity and the ability to selectively interact with chiral biological targets make it a valuable compound in medicinal chemistry and drug development.

Activité Biologique

(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chiral amine derived from carbazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound features a tetrahydrocarbazole structure with a molecular formula of C13H15N and a molecular weight of 185.27 g/mol.

- Properties : The compound is characterized by its nitrogen-containing heterocyclic structure, which contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Modulation : It acts as a ligand for several receptors and enzymes. Notably, it has been identified as an antagonist for the CRTH2 receptor, which is involved in allergic responses and asthma .

- Anti-Prion Activity : Research has demonstrated that certain derivatives exhibit anti-prion effects by inhibiting the propagation of prion diseases in TSE-infected cells .

Therapeutic Applications

The compound has been explored for various therapeutic applications:

-

Anti-Cancer Activity :

- A derivative known as N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has shown potent anti-tumor effects against bladder cancer by targeting the YAP1/TAZ signaling pathway .

- Other carbazole derivatives have demonstrated significant activity against hepatitis C virus (HCV), indicating potential in antiviral therapy .

-

Neurological Disorders :

- The compound is being investigated for its role in developing drugs for neurological disorders due to its ability to modulate neurotransmitter systems.

-

Cardiotonic Effects :

- Its potential cardiotonic effects are being explored in drug development aimed at treating heart conditions.

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Activity

In a study focusing on bladder cancer treatment, the derivative DMPCA was found to suppress cell viability through the phosphorylation of LATS1 and YAP1/TAZ in vitro and in mouse xenografts. This suggests that targeting the Hippo signaling pathway could be a viable strategy for developing new cancer therapies .

Case Study: Anti-Prion Activity

Research on 9-substituted derivatives of this compound revealed that modifications at specific positions significantly enhance anti-prion activity. The most effective derivatives demonstrated up to eight times the potency compared to the lead compound GJP14 .

Propriétés

IUPAC Name |

(3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRCIKMHUAOIAT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670105 | |

| Record name | (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116650-33-0 | |

| Record name | (3R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.